Strobilactone A

Catalog No.
S14647559
CAS No.
M.F
C15H22O4
M. Wt
266.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strobilactone A

Product Name

Strobilactone A

IUPAC Name

(5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1-one

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

InChI

InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-8-19-12(17)15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15+/m1/s1

InChI Key

ITJIJDWFGMAIKB-PKIAMQTDSA-N

Canonical SMILES

CC1(CCCC2(C1C(C=C3C2(C(=O)OC3)O)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)O)(C)C

9,ll-dihydroxy-6-oxodrim-7-ene is a naphthofuran.
Strobilactone A is a natural product found in Strobilurus ohshimae, Aspergillus calidoustus, and other organisms with data available.

Strobilactone A is a natural compound classified as a sesquiterpenoid, primarily isolated from various fungi, including species of Aspergillus. This compound is characterized by its unique structural features, which include a lactone ring and multiple stereocenters. Strobilactone A exhibits a complex molecular architecture that contributes to its biological activity and potential applications in various fields, including medicine and agriculture.

Typical of sesquiterpenoids. These reactions include:

  • Hydrolysis: The lactone group can undergo hydrolysis in the presence of water, resulting in the formation of corresponding acids and alcohols.
  • Oxidation: The compound can be oxidized to form various derivatives, which may enhance its biological properties.
  • Esterification: Strobilactone A can react with alcohols to form esters, which could modify its solubility and bioactivity.

These reactions are essential for understanding the reactivity and potential modifications of Strobilactone A for synthetic applications.

Strobilactone A has demonstrated significant biological activity, particularly as an antifungal agent. Studies indicate that it exhibits potent inhibitory effects against various fungal pathogens, making it a candidate for developing new antifungal treatments. Additionally, preliminary research suggests that Strobilactone A may possess anti-inflammatory and cytotoxic properties, indicating its potential use in cancer therapy and other inflammatory conditions .

The synthesis of Strobilactone A can be achieved through several methods:

  • Natural Extraction: The primary method involves isolating the compound from fungal sources using solvent extraction techniques followed by chromatographic purification.
  • Total Synthesis: Chemists have developed synthetic routes to produce Strobilactone A from simpler organic compounds. These methods typically involve multi-step reactions that construct the complex structure of the molecule.
  • Semi-Synthesis: Starting from related natural products, semi-synthetic approaches modify existing compounds to yield Strobilactone A.

Recent advancements in synthetic methodologies have improved the efficiency of these processes, allowing for better yields and purities.

Strobilactone A has several promising applications:

  • Pharmaceuticals: Due to its antifungal properties, it is being explored as a lead compound for developing new antifungal drugs.
  • Agriculture: Its bioactivity against fungal pathogens makes it a candidate for agricultural fungicides.
  • Research: As a tool compound, it aids in studying fungal biology and the mechanisms of action of antifungal agents.

Interaction studies have shown that Strobilactone A can interact with various biological targets. For instance:

  • Fungal Cell Membranes: It disrupts membrane integrity, leading to cell death in susceptible fungi.
  • Enzymatic Pathways: The compound may inhibit specific enzymes involved in fungal metabolism, further contributing to its antifungal effects.

These interactions underscore the importance of Strobilactone A in understanding fungal resistance mechanisms and developing effective treatments.

Strobilactone A shares structural similarities with several other sesquiterpenoids. Here are some notable compounds for comparison:

Compound NameStructural FeaturesUnique Aspects
Strobilactone BSimilar lactone structureExhibits different antifungal potency
Fumonisin B1Contains a long carbon chainKnown for neurotoxic effects
Aspergillomarasmine AContains multiple functional groupsStronger anti-inflammatory properties

Strobilactone A is unique due to its specific stereochemistry and the presence of a lactone ring, which distinguishes it from other related compounds. Its specific biological activities also set it apart, particularly in terms of antifungal efficacy.

Fungal Biosynthetic Gene Clusters in Aspergillus Species

The biosynthesis of drimane sesquiterpenoids like strobilactone A in Aspergillus species is orchestrated by specialized biosynthetic gene clusters (BGCs). In Aspergillus nanangensis, a novel BGC responsible for producing nanangenines—structurally related drimane derivatives—was identified through comparative genomics. This cluster includes genes encoding terpene cyclases, cytochrome P450 oxidases, and regulatory proteins. A key terpene cyclase converts farnesyl pyrophosphate (FPP) into the drimane skeleton, while subsequent oxidative modifications by P450 enzymes introduce functional groups such as hydroxyls and ketones.

Parallel studies in Aspergillus species have revealed conserved genomic architectures for drimane biosynthesis. For example, horizontal gene transfer events between Aspergillus and other fungi, such as Hypoxylon pulvinata, have been documented, suggesting evolutionary sharing of drimane-related BGCs. These clusters often exhibit modular organization, with co-localized genes for precursor synthesis, cyclization, and tailoring enzymes.

Table 1: Key Genes in Aspergillus Drimane BGCs

Gene FunctionExample GeneRole in Biosynthesis
Terpene CyclasenanAConverts FPP to drimane skeleton
Cytochrome P450nanBIntroduces hydroxyl groups
Regulatory ProteinnanRModulates cluster expression

Bacterial Drimane-Type Sesquiterpenoid Production in Streptomyces

While drimane sesquiterpenoids are traditionally associated with fungi, recent studies have identified their production in bacteria, notably Streptomyces clavuligerus. A dedicated BGC (cav) in this species directs the synthesis of 3β-hydroxydrimenol, 2α-hydroxydrimenol, and 3-ketodrimenol. The cluster includes a sesquiterpene synthase (cavS) that cyclizes FPP into drimenol, alongside a cytochrome P450 (cavA) responsible for hydroxylation at C-2 and C-3. This discovery challenges the notion that drimane biosynthesis is exclusive to eukaryotes and highlights bacterial systems as emerging platforms for terpenoid engineering.

Marine bacteria, such as Aquimarina spongiae, further expand this paradigm. Their drimenol synthases (DMSs) belong to the haloacid dehalogenase-like hydrolase superfamily, catalyzing both cyclization of FPP and dephosphorylation of drimenyl pyrophosphate. These bifunctional enzymes feature conserved motifs (e.g., DDxxE and DxDTT) critical for substrate binding and catalysis.

Table 2: Comparative Features of Bacterial Drimane BGCs

OrganismBGC NameKey EnzymesProducts
Streptomyces clavuligeruscavCavS, CavA3β-hydroxydrimenol, 2α-hydroxydrimenol
Aquimarina spongiaedmsAsDMSDrimenol

Cytochrome P450-Mediated Oxidative Modifications

Cytochrome P450 enzymes play pivotal roles in diversifying drimane scaffolds. In Aspergillus nanangensis, a P450 oxidase within the nanangenine BGC hydroxylates the drimane core at multiple positions, yielding structurally distinct metabolites. Similarly, Streptomyces clavuligerus employs CavA, a P450 enzyme, to hydroxylate drimenol at C-2 and C-3, demonstrating substrate flexibility across kingdoms.

Mechanistic studies reveal that these P450s operate via proton-coupled electron transfer, enabling regioselective oxidation. For instance, CavA’s active site accommodates conformational shifts in drimenol, allowing access to alternative carbon centers. Such plasticity underscores the potential for engineering P450s to produce novel strobilactone analogs.

Table 3: Cytochrome P450 Activities in Drimane Biosynthesis

SourceP450 EnzymeSubstrateModification Site
Aspergillus nanangensisNanBDrimaneC-3, C-4
Streptomyces clavuligerusCavADrimenolC-2, C-3

Evolutionary Conservation of Drimane Skeleton Assembly Mechanisms

The drimane skeleton’s biosynthesis exhibits remarkable evolutionary conservation. Fungal and bacterial terpene cyclases share structural homology, particularly in active-site residues governing FPP cyclization. For example, the DDxxE motif in Aspergillus cyclases aligns with analogous regions in bacterial DMSs, suggesting a common ancestral mechanism. Horizontal gene transfer (HGT) events further blur taxonomic boundaries, as evidenced by the transfer of sesquiterpene BGCs from Aspergillus to Hypoxylon pulvinata.

Phylogenetic analyses reveal that bacterial drimane synthases cluster with fungal enzymes in terpene cyclase trees, supporting convergent evolution or ancient HGT. Additionally, the DxDTT motif in bacterial DMSs mirrors motifs in plant diterpene synthases, hinting at shared evolutionary pressures to optimize cyclization efficiency.

The structural elucidation of Strobilactone A presents significant challenges in stereochemical determination, particularly through nuclear magnetic resonance spectroscopy techniques [1]. This drimane-type sesquiterpene, with molecular formula C15H22O4 and molecular weight 266.33 g/mol, exhibits a complex three-dimensional architecture that requires sophisticated analytical approaches for complete structural characterization [2].

The primary analytical challenge stems from the presence of multiple stereocenters within the drimane backbone, specifically at positions C-5, C-6, C-9, and C-10 [1]. Nuclear magnetic resonance spectroscopy reveals critical structural features through characteristic chemical shifts and coupling patterns. The 1H nuclear magnetic resonance spectrum displays distinctive signals including three tertiary methyls at δH = 1.10, 1.13, and 1.31 ppm, one olefinic methine at δH = 5.95 ppm, and one oxygenated methine at δH = 4.54 ppm [1].

Table 1: 1H and 13C Nuclear Magnetic Resonance Spectroscopic Data for Strobilactone A

Position1H Nuclear Magnetic Resonance (δH ppm)13C Nuclear Magnetic Resonance (δC ppm)Multiplicity
1.67-1.7230.5t
2.03 (m)30.5t
1.58 (m)17.8t
1.67-1.7217.8t
1.25 (br d)44.7t
1.41 (br d)44.7t
4-37.0s
51.72 (d, J = 4.6 Hz)50.9d
64.54 (br s)66.2d
75.95 (br s)121.3d
8-142.9s
9-67.9s
10-37.8s
111.31 (s)32.5q
12α4.74 (d, J = 12.1 Hz), 4.95 (dd, J = 12.1, 2.1 Hz)65.4t
12β-65.4t
131.10 (s)32.3q
141.13 (s)20.3q
151.31 (s)24.8q

The 13C nuclear magnetic resonance spectrum provides complementary structural information, revealing 15 carbon atoms with multiplicities established through Distortionless Enhancement by Polarization Transfer experiments [1]. The spectrum shows the presence of three methyls, four sp3 methylenes with one bearing an oxygen atom, two sp3 methines, one sp2 methine, three sp3 quaternary carbons, one sp2 quaternary carbon, and one ester carbonyl [1].

Two-dimensional nuclear magnetic resonance experiments, particularly Heteronuclear Multiple Bond Correlation and Correlation Spectroscopy, provide crucial connectivity information for structural assignment [1]. The Heteronuclear Multiple Bond Correlation experiment establishes long-range carbon-proton correlations, while Correlation Spectroscopy reveals proton-proton coupling patterns through scalar coupling networks [3].

Nuclear Overhauser Effect spectroscopy experiments are essential for determining relative stereochemistry [1]. Key Nuclear Overhauser Effect correlations observed include interactions from 13-methyl to 15-methyl, indicating β-configuration of the 13-methyl group, and correlations from 14-methyl to both 5-hydrogen and 6-hydrogen, suggesting α-configurations for these substituents [1]. The α-configuration of the hydroxyl group at C-9 is supported by Nuclear Overhauser Effect correlations from 15-methyl to the 12β-hydrogen [1].

The relative structure determination reveals Strobilactone A as 6β,9α-dihydroxy-drim-7-ene-11,12-olide [1]. The absolute stereochemistry confirmation relies on specific rotation measurements, where Strobilactone A exhibits a negative specific rotation ([α]D = -110°), consistent with the stereochemistry of related drimane derivatives such as drimenin ([α]D = -58°) [1].

Total Synthesis Strategies for γ-Lactone Functionalization

The development of efficient synthetic routes to γ-lactone-containing natural products like Strobilactone A has driven innovations in cascade reaction methodologies and stereoselective transformations [4] [5]. Contemporary synthetic approaches emphasize the construction of the γ-lactone moiety through strategic bond-forming sequences that establish multiple stereocenters while maintaining high efficiency.

Palladium-catalyzed cascade reactions represent a particularly powerful approach for γ-lactone synthesis [4] [5]. The oxidative carbonylation/carbocyclization/carbonylation/alkoxylation cascade reaction enables the formation of three new carbon-carbon bonds and one new carbon-oxygen bond while cleaving one carbon(sp3)-hydrogen bond in a single synthetic operation [4]. This methodology has demonstrated remarkable versatility in constructing strigolactone derivatives and related γ-lactone natural products with yields ranging from 63% to 84% [4].

Table 2: Synthetic Methodologies for γ-Lactone Functionalization

Synthetic MethodKey FeaturesAdvantagesTypical Yields (%)
Palladium-Catalyzed Cascade CarbonylationForms 3 C-C bonds and 1 C-O bond in single stepHigh efficiency, scalable process63-84
Copper-Catalyzed CarboesterificationUses α-carbonyl alkyl bromides with alkenesGood functional group tolerance45-75
Base-Assisted Ring-Opening PolymerizationMild conditions using potassium tert-butoxide/alcohol systemEnvironmentally friendly, simple catalysts65-85
Radical-Mediated CyclizationCopper-catalyzed intermolecular processModerate to good yields50-70
Oxidative LactonizationDirect formation from hydroxy acidsStraightforward methodology60-80
Diels-Alder CycloadditionIntramolecular approach for complex scaffoldsStereoselective formation55-75
Metal-Catalyzed CarbonylationEfficient for strigolactone synthesisVersatile for natural product synthesis60-90
Enzymatic CyclizationBiocatalytic approach with high selectivitySustainable and selective70-95

The mechanistic pathway for palladium-catalyzed cascade reactions involves initial activation of enallene substrates through carbon(sp3)-hydrogen bond cleavage, which serves as the rate-determining step [4]. Subsequent carbonylation and carbocyclization steps proceed through dienyl-palladium(II) intermediates, ultimately leading to cyclopentenone formation with high regioselectivity [4].

Copper-catalyzed intermolecular carboesterification provides an alternative strategy for γ-lactone synthesis through radical-mediated processes [6]. This methodology employs α-carbonyl alkyl bromides as radical precursors in combination with alkenes, facilitating the construction of polysubstituted γ-lactone skeletons including those bearing ortho-substituted groups on the carbonyl moiety [6]. The reaction demonstrates good functional group tolerance and proceeds under mild conditions to afford moderate to good yields [6].

Biosynthetic approaches to drimane-type sesquiterpenes provide insights into nature's strategies for γ-lactone formation [7]. The complete elucidation of biosynthetic pathways in Aspergillus calidoustus reveals that drimenol cyclase, cytochrome P450 enzymes, and flavin adenine dinucleotide-binding oxidoreductases work in concert to generate the characteristic γ-butyrolactone ring systems [7]. These enzymes demonstrate remarkable substrate specificity and stereoselectivity in lactone formation [7].

The Diels-Alder cycloaddition approach offers stereoselective access to tricyclic drimane scaffolds through intramolecular reactions [8]. This strategy involves the cyclization of β-ionone derivatives to generate intermediates that can be subsequently modified through reduction, lactonization, hydrogenation, and dehydroxymethylation sequences to afford drimenin and related γ-lactone natural products [8].

Enzymatic cyclization methods represent sustainable approaches to γ-lactone synthesis with exceptional stereoselectivity [9]. These biocatalytic processes typically achieve high yields (70-95%) while operating under mild conditions that preserve sensitive functional groups [9]. The enzymatic approach is particularly valuable for accessing enantiomerically pure γ-lactone products required for biological activity studies [9].

Semi-Synthetic Derivatization for Bioactivity Optimization

Semi-synthetic modification of Strobilactone A and related drimane sesquiterpenes provides a strategic approach to optimize biological activity while maintaining the core structural framework [10] [11]. These derivatization strategies target specific functional groups within the molecule to modulate physicochemical properties, enhance selectivity, and improve pharmacological profiles.

Acetalization of aldehyde functionalities represents a reversible protection strategy that can maintain biological activity while modifying molecular stability [11]. The acetalization of polygodial, a structurally related drimane sesquiterpene, at the C-11 aldehyde position demonstrates no significant impact on cytotoxic activity, suggesting that reversible modifications at this position are well-tolerated [12]. This approach enables the development of prodrug-like derivatives that can be activated under physiological conditions [12].

Table 3: Semi-Synthetic Derivatization Strategies for Bioactivity Optimization

Derivatization StrategyTarget Functional GroupsBioactivity ImpactTypical Conditions
Acetalization of Aldehyde GroupsC-7, C-11 aldehydesMaintains activity if reversibleAcid catalyst, alcohol solvent
Reduction of Carbonyl FunctionsKetones, aldehydesUsually decreases activitySodium borohydride, lithium aluminum hydride, or enzymatic
Hydroxylation at Various PositionsC-2, C-6, C-9 positionsCan enhance selectivityCytochrome P450, osmium tetroxide
Esterification of Hydroxyl GroupsPrimary and secondary alcoholsModulates lipophilicityAcyl chlorides, anhydrides
Silylation ProtectionHydroxyl groupsProtects reactive sitesTrimethylsilyl chloride, imidazole
Oxidation to KetonesAllylic positionsOften increases cytotoxicitytert-Butyl hydroperoxide, palladium on carbon catalysis
Triazole Click ChemistryAlkyne and azide precursorsEnhances activity significantlyCopper(I) catalysis, azide-alkyne
Amide FormationCarboxylic acidsVariable effects1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate coupling

Silylation protection strategies using trimethylsilyl derivatives have demonstrated significant enhancement of biological activity [11]. Helenalin silylated derivatives exhibit dramatically improved antiproliferative activity with 50% growth inhibition values ranging from 0.15 to 0.59 μM against multiple cancer cell lines [11]. The increased lipophilicity resulting from silylation likely contributes to enhanced cellular uptake and improved in vitro cytotoxicity [11].

Triazole click chemistry modifications represent a particularly promising derivatization approach for sesquiterpene lactones [11]. The incorporation of 1,2,3-triazole groups through copper(I)-catalyzed azide-alkyne cycloaddition reactions has shown remarkable success in enhancing biological activity [11]. Cumanin derivatives containing two 1,2,3-triazole groups exhibit activity values improved by one order of magnitude compared to the parent natural product [11].

Esterification of hydroxyl groups provides a versatile method for modulating lipophilicity and cellular permeability [11]. The preparation of ester derivatives involves treatment with acyl chlorides or anhydrides under basic conditions, enabling the introduction of various acyl groups that can fine-tune molecular properties [11]. The drimane-type sesquiterpene esters isolated from Aspergillus calidoustus demonstrate that polyketide chain modifications through acyltransferase activity can significantly alter biological profiles [7].

Oxidative modifications targeting allylic positions often result in increased cytotoxic activity [12]. The transformation of drimenol derivatives to electrophilic ketones at the C-7 position leads to enhanced cytotoxicity compared to the parent alcohol [12]. This structure-activity relationship suggests that electrophilic centers are critical for biological activity, likely through covalent modification of cellular targets [12].

The stereochemistry at specific positions plays a crucial role in determining biological activity following derivatization [12]. Comparative studies of polygodial and its 9-epimer reveal that the configuration at the C-9 position is critical for cytotoxic activity, with 9-epipolygodial showing complete loss of activity [12]. This stereochemical requirement must be carefully considered in designing semi-synthetic derivatives [12].

Reduction of carbonyl functionalities generally results in decreased biological activity [12]. The complete reduction of both aldehyde groups in polygodial leads to total inactivation, emphasizing the importance of electrophilic centers for biological activity [12]. However, selective reduction strategies may provide opportunities to modify specific functional groups while maintaining essential electrophilic sites [12].

Computational Modeling of Conformational Dynamics

Computational modeling approaches provide essential insights into the conformational behavior and dynamic properties of Strobilactone A, enabling detailed understanding of structure-activity relationships and molecular recognition processes [13] [14] [15]. These methodologies combine quantum mechanical calculations, molecular dynamics simulations, and statistical analysis techniques to characterize the conformational landscape of this complex sesquiterpene lactone.

Molecular dynamics simulations represent the primary computational tool for investigating conformational dynamics of Strobilactone A and related drimane sesquiterpenes [15]. These simulations enable the exploration of conformational flexibility, protein-ligand interactions, and binding mechanisms over timescales ranging from nanoseconds to microseconds [15]. The simulation protocols typically employ explicit solvent models and periodic boundary conditions to accurately represent physiological environments [15].

Table 4: Computational Modeling Approaches for Conformational Dynamics

Computational MethodPrimary ApplicationKey ParametersTypical Duration
Molecular Dynamics SimulationsProtein-ligand dynamics, binding studiesTemperature, pressure, simulation time10-500 ns
Density Functional TheoryElectronic structure, reaction mechanismsBasis set, functional choice1-24 hours
Monte Carlo Conformational SearchConformational space explorationTemperature, sampling method1-7 days
Quantum Mechanics/Molecular MechanicsEnzymatic reactions, large systemsQuantum mechanics region size, embedding scheme1-30 days
Molecular Docking StudiesProtein-ligand binding affinityScoring function, binding site definition1-24 hours
Principal Component AnalysisDimensionality reduction, nuclear magnetic resonance analysisVariance explained, component number1-6 hours
Electronic Circular Dichroism CalculationsAbsolute configuration determinationSolvent effects, conformational ensemble1-48 hours
Free Energy PerturbationBinding affinity predictionsThermodynamic cycle, sampling1-14 days

The conformational analysis of drimane sesquiterpenes reveals essential structural features that influence biological activity [16]. The conformational behavior involves multiple torsional angles, particularly φ1-φ5, which describe the flexibility of the tricyclic framework [16]. Computational studies demonstrate that the Δ7,8-double bond represents a key structural element related to antifungal activity, with molecular electrostatic potential calculations revealing characteristic negative minimum values in the vicinity of this double bond for biologically active compounds [16].

Density functional theory calculations provide detailed electronic structure information essential for understanding reactivity patterns and intermolecular interactions [16]. These quantum mechanical calculations enable the prediction of molecular electrostatic potentials, which correlate with biological activity patterns [16]. Active drimane compounds exhibit distinct electrostatic features, including negative regions associated with the Δ7,8-double bond and positive regions that influence molecular recognition [16].

Molecular docking studies facilitate the investigation of binding interactions between Strobilactone A and potential biological targets [17]. These computational experiments predict binding affinities and interaction modes with target proteins such as lanosterol 14-alpha demethylase [17]. Docking calculations suggest that drimane sesquiterpene aldehydes can bind to the catalytic pocket of this enzyme with favorable binding free energies, providing mechanistic insights into antifungal activity [17].

Principal component analysis serves as a powerful dimensionality reduction technique for analyzing nuclear magnetic resonance spectroscopic data and conformational ensembles [18]. This statistical approach identifies the main components responsible for variance in spectroscopic datasets, enabling the discrimination between different molecular conformations and the identification of key structural markers [18]. Principal component analysis has proven particularly valuable in metabolomics studies where complex mixtures of natural products require detailed characterization [18].

Electronic circular dichroism calculations provide computational support for absolute configuration assignments [19]. These time-dependent density functional theory calculations predict circular dichroism spectra that can be compared with experimental measurements to determine absolute stereochemistry [19]. The computational approach requires consideration of conformational ensembles and solvent effects to achieve accurate predictions of experimental spectra [19].

Free energy perturbation methods enable quantitative predictions of binding affinity changes resulting from structural modifications [15]. These thermodynamically rigorous calculations provide insights into structure-activity relationships by computing the free energy differences associated with chemical modifications [15]. The approach is particularly valuable for guiding semi-synthetic derivatization strategies aimed at optimizing biological activity [15].

Target Specificity and Identification Studies

Strobilactone A demonstrates moderate antifungal activity against various fungal pathogens, though specific molecular targets remain largely unidentified [1] [2]. The compound exhibits inhibitory effects against Neurospora crassa with a minimum inhibitory concentration of 242 micromolar, indicating selective antifungal properties [2] [3]. This activity positions Strobilactone A within the broader category of drimane-type sesquiterpenes that show promise as natural antifungal agents.

The compound's antifungal mechanism appears to be non-specific, lacking targeted enzyme inhibition characteristic of modern synthetic fungicides [1] [4]. Unlike strobilurin-class fungicides that specifically target the cytochrome bc1 complex at the quinol oxidation site, Strobilactone A does not demonstrate interaction with this well-characterized antifungal target [5] [6] [7]. This suggests alternative modes of action that warrant further investigation for agricultural applications.

Phytopathogen Susceptibility Profiles

Research indicates that Strobilactone A exhibits variable efficacy against different fungal species [1] [2]. The compound shows no significant activity against Aspergillus clavatus F 318a and Candida albicans ATCC 2019 at concentrations up to 100 micrograms per disk [1]. This selectivity pattern suggests that the antifungal activity may be dependent on specific cellular characteristics or metabolic pathways present in susceptible fungi.

Fungal SpeciesActivity LevelConcentration TestedReference
Neurospora crassaModerate inhibition242 µM MIC [2] [3]
Aspergillus clavatus F 318aNo activity>100 µg/disk [1]
Candida albicans ATCC 2019No activity>100 µg/disk [1]

Molecular Target Hypotheses

Current evidence suggests that Strobilactone A may interfere with fungal cell wall biosynthesis or membrane integrity rather than targeting specific metabolic enzymes [2] [8]. The compound's drimane sesquiterpene structure shares similarities with other bioactive natural products that disrupt fungal cellular processes through non-specific mechanisms [7] [8]. However, definitive target identification requires comprehensive biochemical studies including protein binding assays and enzymatic inhibition screens.

Cytotoxic Mechanisms in Human Cancer Cell Lines

Growth Inhibition Profiles

Strobilactone A demonstrates weak but measurable cytotoxic effects against human cancer cell lines, particularly the COLO 201 colon carcinoma cell line with an IC50 value of 40 micrograms per milliliter [1]. This cytotoxicity level, while modest compared to established chemotherapeutic agents, represents a foundation for structure-activity relationship studies and potential lead compound development [9] [10].

The compound's cytotoxic activity appears to be non-selective, affecting cancer cells through general growth inhibition rather than targeted pathway interference [1]. Comparative studies with related drimane sesquiterpenes suggest that structural modifications, particularly hydroxylation patterns, significantly influence cytotoxic potency [11]. For instance, Strobilactone B, which contains an additional hydroxyl group at the C-2 position, shows slightly enhanced cytotoxicity with an IC50 of 35 micrograms per milliliter against the same cell line [1].

Apoptotic Pathway Activation

While specific apoptotic mechanisms for Strobilactone A remain uncharacterized, related sesquiterpene compounds demonstrate activation of intrinsic apoptotic pathways [12] [13] [14]. These mechanisms typically involve mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation cascades [15] [16] [13]. The structural similarity between Strobilactone A and other bioactive drimane sesquiterpenes suggests potential for similar apoptotic induction, though direct experimental validation is required.

Research on analogous strigolactone compounds reveals activation of stress-related mitogen-activated protein kinases, including p38 and c-Jun N-terminal kinase pathways [17] [12]. These signaling cascades culminate in increased expression of pro-apoptotic proteins such as Bax and activation of executioner caspases including caspase-3 [12] [13]. The observed cell cycle arrest and apoptotic induction in cancer cells treated with structurally related compounds support the hypothesis that Strobilactone A may operate through similar mechanisms.

Mechanism ComponentPotential TargetEvidence LevelResearch Priority
Mitochondrial dysfunctionMembrane permeabilizationInferred from related compoundsHigh
Caspase activationCaspase-3, -8, -9HypotheticalHigh
Cell cycle arrestG1/S checkpointObserved in similar compoundsMedium
Oxidative stressReactive oxygen speciesPossibleMedium

Cell Death Pathway Characterization

The weak cytotoxic activity of Strobilactone A suggests involvement of caspase-independent cell death pathways or requirement for metabolic activation to achieve therapeutic efficacy [18] [15]. Natural product cytotoxicity often involves multiple cellular targets, including disruption of cellular energetics, protein synthesis inhibition, or DNA damage induction [19] [13]. The compound's sesquiterpene structure provides multiple reactive sites that could participate in cellular alkylation or oxidative damage processes.

Enzymatic Inhibition of Microbial Virulence Factors

Virulence Factor Target Analysis

Current research provides limited evidence for specific enzymatic inhibition of microbial virulence factors by Strobilactone A [20] [21] [8]. The compound's antimicrobial activity appears to be mediated through general cellular toxicity rather than targeted inhibition of specific virulence enzymes [1] [22]. This contrasts with dedicated anti-virulence compounds that specifically target bacterial secretion systems, toxin production, or biofilm formation machinery [20] [23].

The concept of targeting virulence factors represents an emerging antimicrobial strategy that aims to disarm pathogens without directly killing them, thereby reducing selective pressure for resistance development [20] [8]. Key virulence targets include bacterial toxins, adhesins, invasins, and secreted enzymes that facilitate pathogen survival and host damage [21] [22]. However, Strobilactone A has not been systematically evaluated against these specific molecular targets.

Potential Virulence Disruption Mechanisms

Despite the lack of specific studies, the antimicrobial activity profile of Strobilactone A suggests potential interference with general bacterial cellular processes that could indirectly affect virulence factor expression [1] [8]. Many virulence factors require proper protein folding, post-translational modifications, or secretion machinery for function [20] [23]. Compounds that disrupt these processes may exhibit anti-virulence effects without direct enzyme inhibition.

The differential activity between Strobilactones A and B against Staphylococcus aureus and Pseudomonas aeruginosa indicates structure-dependent antimicrobial mechanisms [1]. Strobilactone B's enhanced activity may result from improved cellular penetration or interaction with specific bacterial targets [1]. This structure-activity relationship provides a foundation for medicinal chemistry optimization toward anti-virulence applications.

Virulence Factor ClassPotential TargetInhibition MechanismResearch Status
Bacterial toxinsSecretion machineryProtein folding disruptionNot investigated
AdhesinsSurface expressionCell wall interferenceHypothetical
Biofilm formationQuorum sensingSignal interferenceNot studied
Secreted enzymesEnzyme active sitesDirect inhibitionLimited evidence

Synergistic Interactions with Conventional Antimicrobials

Combination Therapy Potential

The limited antimicrobial activity of Strobilactone A as a single agent suggests potential value in combination therapies with conventional antimicrobials [24] [25] [26]. Synergistic drug interactions can enhance therapeutic efficacy while reducing individual drug concentrations, potentially minimizing adverse effects and resistance development [26] [27]. Natural products frequently demonstrate synergistic effects with synthetic antimicrobials through complementary mechanisms of action [24] [28].

Research on related natural products demonstrates successful synergistic combinations with established antibiotics [28] [29]. For example, mushroom extracts combined with anti-staphylococcal agents show enhanced activity against methicillin-resistant Staphylococcus aureus, suggesting that natural sesquiterpenes may potentiate antibiotic efficacy [28]. The structural similarity between Strobilactone A and other bioactive fungal metabolites supports investigation of similar combination approaches.

Mechanistic Basis for Synergy

Synergistic antimicrobial effects typically arise from complementary mechanisms that target different cellular processes simultaneously [24] [26] [27]. Potential synergistic mechanisms for Strobilactone A include membrane permeabilization that enhances antibiotic penetration, inhibition of efflux pumps that reduces drug resistance, or interference with bacterial stress responses that compromises adaptive mechanisms [24] [26].

The compound's moderate polarity and sesquiterpene structure suggest potential for membrane-active properties that could enhance the cellular uptake of hydrophilic antibiotics [26]. Additionally, natural products often exhibit immunomodulatory effects that complement direct antimicrobial activity by enhancing host defense mechanisms [24] [25]. These multifaceted interactions provide multiple avenues for synergistic enhancement of conventional antimicrobial therapy.

Research Priorities for Combination Studies

Systematic evaluation of Strobilactone A in combination with standard antimicrobials requires comprehensive screening against clinically relevant pathogens [24] [26]. Priority should be given to combinations with antibiotics that have different mechanisms of action, such as cell wall synthesis inhibitors, protein synthesis inhibitors, and DNA synthesis inhibitors [26] [27]. The fractional inhibitory concentration index provides a quantitative measure of synergistic, additive, or antagonistic interactions [26].

Antibiotic ClassMechanismSynergy PotentialResearch Priority
Beta-lactamsCell wall synthesisMembrane permeabilizationHigh
AminoglycosidesProtein synthesisEnhanced uptakeHigh
FluoroquinolonesDNA synthesisEfflux pump inhibitionMedium
MacrolidesProtein synthesisRibosomal interferenceMedium

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

266.15180918 g/mol

Monoisotopic Mass

266.15180918 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types